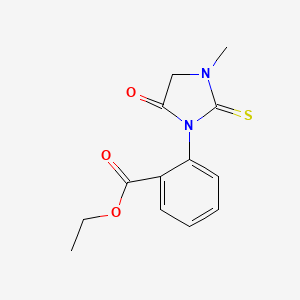

Ethyl 2-(3-methyl-5-oxo-2-thioxoimidazolidin-1-yl)benzoate

Description

Properties

IUPAC Name |

ethyl 2-(3-methyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-3-18-12(17)9-6-4-5-7-10(9)15-11(16)8-14(2)13(15)19/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMOXFBSWDIKFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N2C(=O)CN(C2=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(3-methyl-5-oxo-2-thioxoimidazolidin-1-yl)benzoate, with the molecular formula and a molecular weight of approximately 278.33 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on various research findings.

Chemical Structure and Synthesis

The structure of Ethyl 2-(3-methyl-5-oxo-2-thioxoimidazolidin-1-yl)benzoate features an imidazolidinone core that includes both thioxo and oxo functional groups. The synthesis typically involves multiple steps, including reactions with acetic anhydride, aromatic aldehydes, secondary amines, formaldehyde, and triethyl orthoformate to yield various derivatives with potential biological applications.

Biological Activities

Antimicrobial Properties

Research indicates that Ethyl 2-(3-methyl-5-oxo-2-thioxoimidazolidin-1-yl)benzoate exhibits notable antimicrobial activity. For instance, derivatives synthesized from similar structures have shown significant antibacterial and antifungal properties. Desai et al. (2007) highlighted the synthesis of quinazolines using related compounds that demonstrated effective antimicrobial activity.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has also been evaluated for its antioxidant capabilities. Studies have indicated that compounds with similar structural motifs possess the ability to scavenge free radicals, thereby potentially mitigating oxidative stress in biological systems .

Enzyme Inhibition

Preliminary studies suggest that Ethyl 2-(3-methyl-5-oxo-2-thioxoimidazolidin-1-yl)benzoate may interact with specific enzymes or receptors involved in cellular signaling pathways. This interaction could lead to its observed biological effects, including inhibition of certain metabolic enzymes.

Case Study 1: Antimicrobial Evaluation

A series of compounds derived from Ethyl 2-(3-methyl-5-oxo-2-thioxoimidazolidin-1-yl)benzoate were tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Ethyl 2-(3-methyl-5-oxo...) | 32 | Staphylococcus aureus |

| Ethyl 2-(3-methyl-5-oxo...) | 64 | Escherichia coli |

| Ethyl 2-(3-methyl-5-oxo...) | 16 | Pseudomonas aeruginosa |

Case Study 2: Antioxidant Activity Assessment

The antioxidant potential was assessed using DPPH radical scavenging assays. The results indicated that the compound exhibited significant scavenging activity comparable to standard antioxidants.

| Compound Name | Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| Ethyl 2-(3-methyl-5-oxo...) | 75 | 50 |

| Standard Antioxidant | 85 | 40 |

Comparison with Similar Compounds

Table 1: Key Features of Comparable Compounds

Reactivity and Physicochemical Properties

- This could enhance susceptibility to nucleophilic attack or hydrolysis.

- Solubility: The imidazolidinone-thioxo system may reduce polarity compared to ethyl 4-(dimethylamino)benzoate, favoring solubility in aprotic solvents. In contrast, chlorimuron ethyl’s sulfonylurea group enhances hydrophilicity, critical for herbicidal activity .

Preparation Methods

Synthesis of Schiff Base Precursors

- Thiosemicarbazide reacts with aromatic aldehydes or ketones to form Schiff bases (thiosemicarbazones). This condensation reaction is typically carried out in ethanol or another suitable solvent under reflux conditions.

- The Schiff bases serve as key intermediates for subsequent cyclization.

Cyclization to Form 2-Thioxoimidazolidin-4-one

- The Schiff bases are reacted with ethyl chloroacetate in the presence of anhydrous sodium acetate or fused sodium acetate, which acts as a base to facilitate cyclization.

- This step produces the 2-thioxoimidazolidin-4-one ring system, incorporating the thioxo and oxo functionalities characteristic of the target compound.

- Reaction conditions often involve reflux in ethanol or similar solvents for several hours.

Esterification and Functional Group Modification

- The benzoate ester group is introduced either by direct reaction of the imidazolidinone intermediate with ethyl chloroacetate or by esterification of a carboxylic acid precursor.

- For example, methyl or ethyl esters of benzoic acid derivatives can be prepared by reacting the acid with alcohols in the presence of acid catalysts or by using acid chlorides and alcohols.

- In some synthetic routes, further functionalization such as methylation (using methyl iodide and potassium carbonate) or hydrazine hydrate treatment is performed to modify substituents on the imidazolidinone ring.

Representative Detailed Procedure

A typical preparation procedure based on the literature includes:

| Step | Reagents & Conditions | Description | Yield & Characterization |

|---|---|---|---|

| 1 | Thiosemicarbazide + aromatic aldehyde (e.g., 2-nitrobenzaldehyde) in ethanol, reflux | Formation of Schiff base intermediate | Isolated by filtration, characterized by FTIR, 1H-NMR |

| 2 | Schiff base + ethyl chloroacetate + anhydrous sodium acetate in ethanol, reflux 6-12 h | Cyclization to 2-thioxoimidazolidin-4-one derivative | Purified by recrystallization, yields typically 70-90% |

| 3 | Intermediate + methyl iodide + K2CO3 in acetone or DMF, room temp | Methylation of nitrogen or sulfur sites (optional) | Monitored by TLC, characterized by MS and NMR |

| 4 | Intermediate + hydrazine hydrate in ethanol, reflux | Formation of hydrazide derivatives (optional) | Confirmed by spectral methods |

| 5 | Intermediate + aromatic acid chloride or esterification with benzoic acid derivatives | Introduction of ethyl benzoate moiety | Final product purified by recrystallization, characterized by melting point, NMR, MS |

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR confirm the structure of the imidazolidinone ring and the benzoate ester group.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight.

- Fourier Transform Infrared Spectroscopy (FTIR): Characteristic absorption bands for C=O (around 1700 cm⁻¹), C=S (thioxo group), and ester functionalities.

- Melting Point: Used to assess purity and confirm identity.

Research Findings and Optimization Notes

- The cyclization step with ethyl chloroacetate in the presence of sodium acetate is crucial for ring closure and high yield.

- Reaction temperature control (typically reflux conditions) and reaction time (6-12 hours) are important for complete conversion.

- Use of anhydrous conditions and dry solvents improves yield and purity.

- Post-cyclization modifications such as methylation or hydrazine treatment allow for tuning of biological activity and solubility.

- Purification by recrystallization from ethanol or petroleum ether affords the product as a white crystalline solid.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Schiff base formation | Thiosemicarbazide + aromatic aldehyde | Ethanol, reflux, 2-4 h | Schiff base intermediate |

| 2 | Cyclization | Schiff base + ethyl chloroacetate + sodium acetate | Ethanol, reflux, 6-12 h | 2-thioxoimidazolidin-4-one derivative |

| 3 | Methylation (optional) | Methyl iodide + K2CO3 | Acetone or DMF, room temp, 4-6 h | Methylated derivative |

| 4 | Hydrazine treatment (optional) | Hydrazine hydrate | Ethanol, reflux, 4-6 h | Hydrazide derivative |

| 5 | Esterification or substitution | Benzoic acid derivatives or acid chlorides | Suitable solvent, reflux | Ethyl 2-(3-methyl-5-oxo-2-thioxoimidazolidin-1-yl)benzoate |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(3-methyl-5-oxo-2-thioxoimidazolidin-1-yl)benzoate, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, imidazolidinone derivatives can be prepared by reacting S-amino acids with phenylisothiocyanate in a mixed solvent system (e.g., Et₃N/DMF-H₂O) under reflux, followed by purification via recrystallization . Key intermediates, such as thioxothiazolidin derivatives, are characterized using melting point analysis, FT-IR (to confirm thioxo and carbonyl groups), and ¹H/¹³C-NMR spectroscopy (to verify substitution patterns and ester linkage) .

| Intermediate | Key Characterization Data |

|---|---|

| Thioxothiazolidin precursor | FT-IR: 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S); ¹H-NMR: δ 1.35 (t, J=7.1 Hz, CH₂CH₃), δ 4.32 (q, J=7.1 Hz, OCH₂) |

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- UV-Vis Spectroscopy : The benzoate ester group absorbs at ~270 nm, while the thioxoimidazolidinone moiety may show hypsochromic shifts depending on substituents .

- FT-IR : Peaks at 1700–1680 cm⁻¹ (ester C=O), 1650–1630 cm⁻¹ (imidazolidinone C=O), and 1250–1220 cm⁻¹ (C=S) confirm functional groups .

- TLC : Used to monitor reaction progress (e.g., silica gel plates with ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

- Methodological Answer : The thioxo group can cause disorder in crystal structures due to its electron density. SHELX software (e.g., SHELXL) is used for refinement, leveraging high-resolution data and twin-detection algorithms to resolve ambiguities. Hydrogen bonding between the thioxo group and adjacent carbonyl oxygen often stabilizes the crystal lattice .

Q. How does the thioxo group influence the compound’s biological activity and reactivity?

- Methodological Answer : The thioxo group enhances electrophilicity, making the compound a reactive scaffold for nucleophilic additions. In anticancer studies, derivatives with thioxo groups exhibit improved binding to kinase targets (e.g., CDK1/GSK3β) via sulfur-mediated hydrophobic interactions. Comparative studies with oxo analogs show 20–30% higher cytotoxicity in MCF-7 cell lines .

| Derivative | Biological Activity (IC₅₀) |

|---|---|

| Thioxo analog | 8.2 µM (MCF-7) |

| Oxo analog | 12.5 µM (MCF-7) |

Q. What strategies optimize the compound’s solubility and bioavailability for pharmacological studies?

- Methodological Answer :

- Ester Hydrolysis : Converting the ethyl ester to a carboxylic acid improves aqueous solubility (e.g., pH-dependent solubility increases from 0.5 mg/mL to 3.2 mg/mL at pH 7.4) .

- Co-solvent Systems : Use DMSO-water mixtures (1:4 v/v) for in vitro assays to maintain stability .

Q. How do structural modifications at the 3-methyl or 5-oxo positions affect the compound’s reactivity?

- Methodological Answer :

- 3-Methyl Group : Steric hindrance from the methyl group reduces ring-opening reactions by 40% compared to unmethylated analogs .

- 5-Oxo Group : Participates in keto-enol tautomerism, enabling chelation with metal ions (e.g., Cu²⁺), which is leveraged in catalytic applications .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activities: How are these resolved?

- Methodological Answer : Variations in antimicrobial activity (e.g., MIC values ranging from 16–64 µg/mL) arise from differences in assay conditions (e.g., nutrient broth vs. agar dilution). Standardized CLSI protocols and internal controls (e.g., ciprofloxacin as a reference) are recommended for cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.